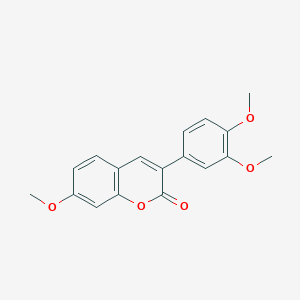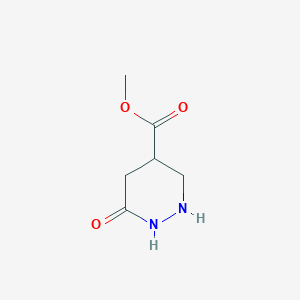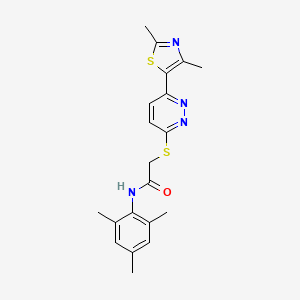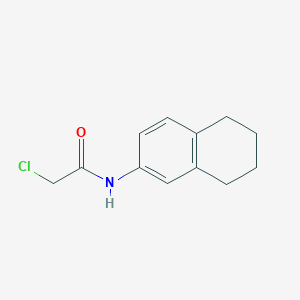
1,3-Bis(bromomethyl)-5-methoxybenzene
Vue d'ensemble
Description
1,3-Bis(bromomethyl)-5-methoxybenzene, also known as 1,3-DBMB, is a synthetic organic compound with a wide range of applications in the field of organic chemistry. It is an aromatic compound with a molecular formula of C9H9Br2O, and is a derivative of benzene. 1,3-DBMB has been used in a variety of scientific research applications, including drug synthesis and organic synthesis. In addition, it has been used in laboratory experiments to study the biochemical and physiological effects of certain compounds.
Applications De Recherche Scientifique
Supramolecular Interactions
1,3-Bis(bromomethyl)-5-methoxybenzene, among other anisole derivatives, has been studied for its role in supramolecular interactions. These compounds demonstrate a variety of interactions, including C-H...π interactions leading to molecular stacks. This interaction is particularly influenced by the presence of bromine atoms, affecting the distances between adjacent aromatic units. Such studies help in understanding molecular behaviors in crystalline structures (Nestler, Schwarzer, & Gruber, 2018).
Photovoltaic Performance in Polymer Solar Cells
In the context of polymer solar cells (PSCs), derivatives of 1,3-Bis(bromomethyl)-5-methoxybenzene have been synthesized and evaluated for their photovoltaic performance. These derivatives have shown to increase power conversion efficiency, open circuit voltage, and short-circuit current in PSCs, indicating their potential as effective materials in solar energy conversion (Jin et al., 2016).
Synthesis of Thia-Aza Macrocycles
The compound has been used in the synthesis of thia-aza macrocycles, which show significant increases in fluorescence upon addition of transition metal ions. These macrocycles can function as efficient multi-input OR logic gates, highlighting their potential in the development of fluorescent receptors and molecular electronics (Singh & Kumar, 2007).
Development of New Fluorene-Based Copolymers
1,3-Bis(bromomethyl)-5-methoxybenzene has been utilized in the synthesis of new fluorene-based copolymers. These copolymers demonstrate promising characteristics in terms of absorption, photoluminescence, and electroluminescence, suggesting their applications in the field of light-emitting devices (Cho et al., 2002).
Crystal Structures and Molecular Associations
The compound plays a crucial role in the formation of crystal structures and molecular associations. Studies on its derivatives reveal insights into molecular packing, interactions, and the influence of substituents on these processes. Such research is vital for understanding and designing materials with specific crystallographic properties (Ebersbach, Seichter, & Mazik, 2022).
Propriétés
IUPAC Name |
1,3-bis(bromomethyl)-5-methoxybenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Br2O/c1-12-9-3-7(5-10)2-8(4-9)6-11/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXPXGGWQRLEFSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CBr)CBr | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10Br2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.98 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19254-79-6 | |
| Record name | 1,3-BIS-BROMOMETHYL-5-METHOXY-BENZENE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-Thiophen-2-yltriazol-4-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B2753181.png)
![[2-[3-Chloro-4-(difluoromethoxy)anilino]-2-oxoethyl] 2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxylate](/img/structure/B2753183.png)
![6-[(3-chlorophenyl)methyl]-8,9-dimethoxy-2-propyl-5H,6H-[1,2,4]triazolo[1,5-c]quinazolin-5-one](/img/structure/B2753184.png)
![N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenylquinoline-4-carboxamide](/img/structure/B2753186.png)


![2,3-dibromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B2753192.png)

![2-cyclopropyl-4-{4-[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl]piperazin-1-yl}-6-methylpyrimidine](/img/structure/B2753198.png)


![Ethyl 3-methyl-5-(5-nitrobenzo[b]thiophene-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2753202.png)

